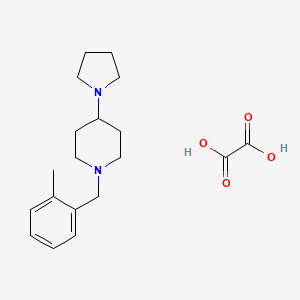
1-(2-methylbenzyl)-4-(1-pyrrolidinyl)piperidine oxalate
Descripción general
Descripción
1-(2-methylbenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, also known as MPHP, is a synthetic stimulant drug that belongs to the piperidine class. It is a designer drug that has gained popularity in recent times due to its psychoactive effects. MPHP is known for its ability to induce euphoria, increase alertness, and enhance cognitive abilities.
Mecanismo De Acción
The mechanism of action of 1-(2-methylbenzyl)-4-(1-pyrrolidinyl)piperidine oxalate involves its ability to bind to the dopamine transporter and prevent the reuptake of dopamine. This leads to an increase in the levels of dopamine in the synaptic cleft, which results in the stimulation of dopamine receptors. This stimulation leads to the release of norepinephrine and serotonin, which further enhances the effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include an increase in heart rate, blood pressure, and body temperature. It also leads to the release of glucose from the liver, which provides energy to the body. This compound also induces feelings of euphoria, alertness, and enhanced cognitive abilities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-methylbenzyl)-4-(1-pyrrolidinyl)piperidine oxalate in lab experiments include its ability to induce specific effects on the central nervous system, which can be studied to understand the mechanism of action of other drugs. However, the limitations of using this compound in lab experiments include its potential for abuse, which can lead to ethical concerns.
Direcciones Futuras
For research on 1-(2-methylbenzyl)-4-(1-pyrrolidinyl)piperidine oxalate include understanding its long-term effects on the central nervous system and its potential for addiction. Further research is needed to understand the molecular mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic stimulant drug that has gained popularity due to its psychoactive effects. Its mechanism of action involves its ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This compound has been used in scientific research to understand its effects on the central nervous system. Further research is needed to understand the long-term effects of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2-methylbenzyl)-4-(1-pyrrolidinyl)piperidine oxalate has been used in scientific research to understand its effects on the central nervous system. Studies have shown that this compound acts as a dopamine reuptake inhibitor and increases the levels of dopamine in the brain. It also increases the levels of norepinephrine and serotonin, which are neurotransmitters that play a crucial role in mood regulation.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2.C2H2O4/c1-15-6-2-3-7-16(15)14-18-12-8-17(9-13-18)19-10-4-5-11-19;3-1(4)2(5)6/h2-3,6-7,17H,4-5,8-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIOKJPOWGPOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[5-methyl-4-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B3971175.png)
![ethyl 1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B3971176.png)
![1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3971187.png)
![1-acetyl-17-(3-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3971193.png)

![2-cyclohexyl-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3971196.png)
![4-(4-acetylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971201.png)

![4-(2,4-dichlorophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971206.png)
![4-chloro-N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3971223.png)

![2-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3971232.png)
![N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3971233.png)
![2-methyl-4-{3-[(2-pyridin-3-ylpiperidin-1-yl)carbonyl]phenyl}but-3-yn-2-ol](/img/structure/B3971235.png)